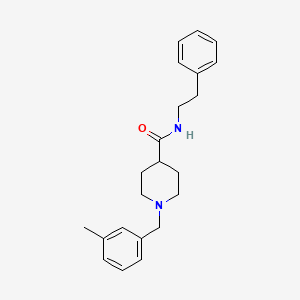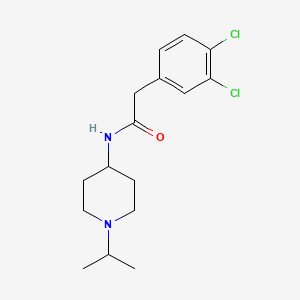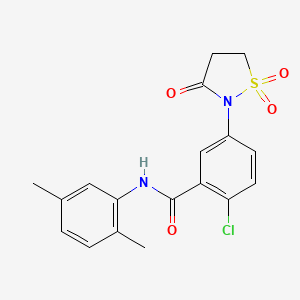
N'-(4-bromophenyl)-N,N-dipentylphthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N,N-dipentylphthalamide, also known as BrPBPP, is a chemical compound that belongs to the class of phthalimide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
N'-(4-bromophenyl)-N,N-dipentylphthalamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied as a potential inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase.
In drug discovery, N'-(4-bromophenyl)-N,N-dipentylphthalamide has been used as a building block for the synthesis of various derivatives with improved pharmacological properties. It has also been used as a template for the design of new compounds with potential therapeutic applications.
In material science, N'-(4-bromophenyl)-N,N-dipentylphthalamide has been investigated for its potential applications as a luminescent material and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of N'-(4-bromophenyl)-N,N-dipentylphthalamide is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes involved in various physiological processes.
Biochemical and Physiological Effects:
N'-(4-bromophenyl)-N,N-dipentylphthalamide has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been shown to exhibit neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-bromophenyl)-N,N-dipentylphthalamide is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of N'-(4-bromophenyl)-N,N-dipentylphthalamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N'-(4-bromophenyl)-N,N-dipentylphthalamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another potential direction is the investigation of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N'-(4-bromophenyl)-N,N-dipentylphthalamide involves the reaction of 4-bromobenzoic acid with 1,5-pentanediamine in the presence of thionyl chloride. The resulting acid chloride is then reacted with phthalimide to yield the final product, N'-(4-bromophenyl)-N,N-dipentylphthalamide. The overall reaction scheme is shown below:
Propriétés
IUPAC Name |
1-N-(4-bromophenyl)-2-N,2-N-dipentylbenzene-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrN2O2/c1-3-5-9-17-27(18-10-6-4-2)24(29)22-12-8-7-11-21(22)23(28)26-20-15-13-19(25)14-16-20/h7-8,11-16H,3-6,9-10,17-18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITHNNNIGWHOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-bromophenyl)-N2,N2-dipentylphthalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

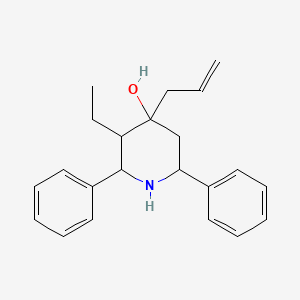
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)
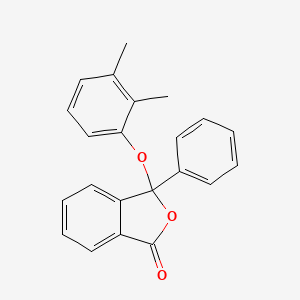
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
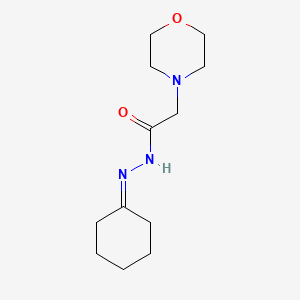
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)
